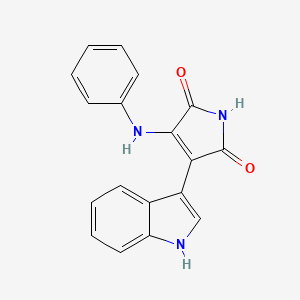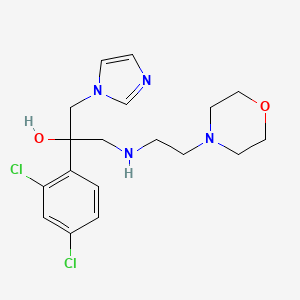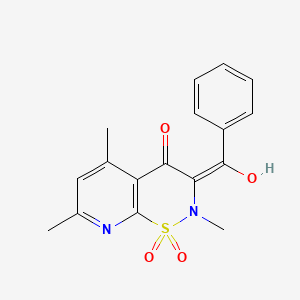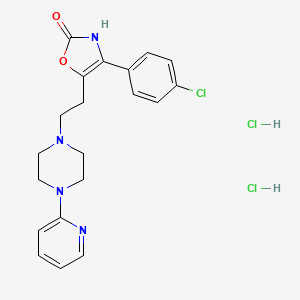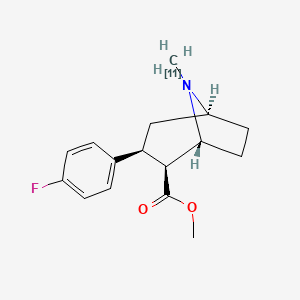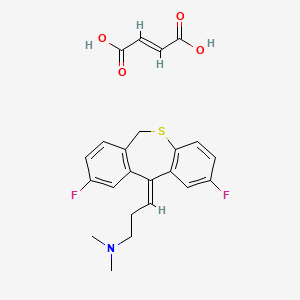
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate is a synthetic compound belonging to the class of dibenzothiepin derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzothiepin core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Attachment of the dimethylaminopropylidene group: This step involves the reaction of the intermediate with dimethylaminopropylidene chloride under basic conditions.
Formation of the maleate salt: The final step involves the reaction of the compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Uniqueness
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The dimethylaminopropylidene group also contributes to its distinct pharmacological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81890-61-1 |
|---|---|
分子式 |
C23H23F2NO4S |
分子量 |
447.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;(3E)-3-(2,9-difluoro-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19F2NS.C4H4O4/c1-22(2)9-3-4-16-17-10-14(20)6-5-13(17)12-23-19-8-7-15(21)11-18(16)19;5-3(6)1-2-4(7)8/h4-8,10-11H,3,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-4+;2-1+ |
InChIキー |
QDBOCZXOYTYRFC-QKCLSRSRSA-N |
異性体SMILES |
CN(C)CC/C=C/1\C2=C(CSC3=C1C=C(C=C3)F)C=CC(=C2)F.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC=C1C2=C(CSC3=C1C=C(C=C3)F)C=CC(=C2)F.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


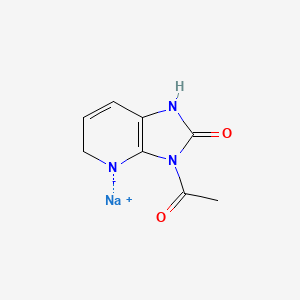



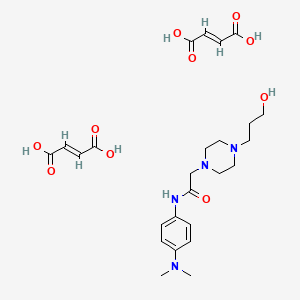

![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
